molecular formula C26H22Cl3N3O2S B2375066 2,4-dichloro-N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide CAS No. 851715-08-7

2,4-dichloro-N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide

Cat. No.: B2375066
CAS No.: 851715-08-7
M. Wt: 546.89
InChI Key: GYYIJHWOKYBEOW-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a sophisticated synthetic benzamide derivative intended for research and development purposes. This compound features a complex molecular architecture that incorporates dichloro-substituted benzamide and chloro-methylphenyl groups, linked via a sulfanyl-indole-ethyl chain. This specific structure suggests potential for application in exploratory biological screening and investigative chemistry. The presence of multiple halogen atoms and amide linkages may contribute to its properties in molecular recognition processes. Researchers investigating structure-activity relationships (SAR) in medicinal chemistry or novel enzyme inhibitors may find this compound of particular interest. The precise mechanism of action and specific research applications are yet to be fully characterized and published. This product is provided as a solid and is for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, in a controlled laboratory environment.

Properties

IUPAC Name

2,4-dichloro-N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Cl3N3O2S/c1-16-6-8-18(13-21(16)28)31-25(33)15-35-24-14-32(23-5-3-2-4-20(23)24)11-10-30-26(34)19-9-7-17(27)12-22(19)29/h2-9,12-14H,10-11,15H2,1H3,(H,30,34)(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYIJHWOKYBEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Substituted Indole Core

The first key step involves preparing the indole core structure. The Fischer indole synthesis represents one of the most versatile methods for constructing the indole scaffold.

Procedure:

  • React phenylhydrazine hydrochloride with an appropriate aldehyde or ketone under acidic conditions
  • Heat the reaction mixture at 110°C to induce cyclization
  • Monitor by thin layer chromatography (TLC)
  • Isolate and purify by column chromatography

Alternatively, the Vilsmeier-Haack formylation can be employed to introduce functionality at the 3-position of preformed indoles:

Vilsmeier Reagent Preparation:

  • Add phosphorus oxychloride (POCl₃) slowly to anhydrous dimethylformamide at 0-5°C
  • Stir for 30-40 minutes to form the Vilsmeier reagent
  • React with indole at 0-5°C, then warm to room temperature
  • Heat at 80-90°C for 5-8 hours
  • Cool and basify with saturated sodium carbonate to pH 8-9
  • Filter, dry, and recrystallize to obtain 3-indole-carbaldehyde

This formylated indole provides a versatile handle for further functionalization at the 3-position.

Preparation of 2-(1H-indol-3-yl)ethanamine Intermediate

Based on procedures described for similar compounds:

  • Convert 3-indole-carbaldehyde to 3-((E)-2-nitrovinyl)-1H-indole using nitromethane and ammonium acetate
  • Reduce the nitrovinyl group using lithium aluminum hydride in tetrahydrofuran at 85°C for 10 hours
  • Work up to obtain 2-(1H-indol-3-yl)ethanamine

N-alkylation of Indole

To introduce the N-substituent at the indole nitrogen:

  • React the prepared indole with 2-bromoethylamine under basic conditions (e.g., potassium tert-butoxide) in dimethylformamide
  • Alternatively, use phase-transfer conditions or microflow technology for improved yields
  • Purify by column chromatography using ethyl acetate/hexane as eluent

Introduction of Sulfanyl Group at C-3 Position

The thiol functionality can be introduced at the C-3 position through several methods:

Method A:

  • Generate the 3-position electrophile using microflow reactor technology
  • React with appropriate sulfur nucleophiles under controlled conditions (0.1 seconds reaction time at 25°C)
  • The microflow approach prevents undesired dimerization/oligomerization that frequently occurs with highly reactive (1H-indol-3-yl)methyl electrophiles

Method B:
For trifluoromethylsulfanyl derivatives (which can be modified to other sulfanyl groups):

  • React indole derivative with sodium trifluoromethylsulfinate in solvent with phosphorus trichloride
  • Maintain temperature at 50-55°C for 1-2 hours
  • The molar ratio of sodium trifluoromethylsulfinate:indole:phosphorus trichloride should be approximately 1:0.5:0.3

Preparation of the Carbamoylmethyl Functionality

To prepare the carbamoylmethyl group that links to the sulfanyl moiety:

  • Synthesize 2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl)acetic acid using methyl bromoacetate and the N-protected indole under basic conditions
  • Hydrolyze the ester to obtain the corresponding acid
  • Form the amide bond with 3-chloro-4-methylaniline using coupling reagents

Coupling procedure:

  • Combine the prepared acid (1 equiv), 3-chloro-4-methylaniline (1.2 equiv), EDC·HCl (1.5 equiv), HOBt (1.5 equiv), and triethylamine (3 equiv) in dimethylformamide
  • Stir at room temperature for 16 hours
  • Dilute with ethyl acetate, wash with water
  • Dry with anhydrous sodium sulfate and concentrate
  • Purify by column chromatography

Final Coupling with 2,4-Dichlorobenzoic Acid

The final step involves coupling the prepared 2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethylamine intermediate with 2,4-dichlorobenzoic acid:

  • Activate 2,4-dichlorobenzoic acid with thionyl chloride or convert to acid chloride
  • Couple with the prepared amine in the presence of a base (triethylamine) in dichloromethane
  • Alternatively, use coupling reagents such as EDC·HCl/HOBt in dimethylformamide
  • Purify the final product by column chromatography followed by recrystallization

Optimized Complete Synthetic Scheme

Based on the synthesis methods of similar compounds, a comprehensive synthetic route for 2,4-dichloro-N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide can be described as follows:

Step-by-Step Complete Synthesis

Step 1: Preparation of 3-((E)-2-nitrovinyl)-1H-indole

  • To a solution of 1H-indole-3-carbaldehyde (5.0 g, 34.48 mmoles) in nitromethane (20 mL), add ammonium acetate (5.31 g, 68.96 mmoles)
  • Stir the reaction mixture at 110°C for 30 minutes under nitrogen atmosphere
  • Cool to room temperature and dilute with ethyl acetate (200 mL) and water (100 mL)
  • Separate layers, extract aqueous layer with ethyl acetate
  • Dry combined organic layers with anhydrous Na₂SO₄, filter, and concentrate
  • Purify by silica gel column chromatography using 10% ethyl acetate in hexane

Step 2: Reduction to 2-(1H-indol-3-yl)ethanamine

  • To a suspension of lithium aluminum hydride in tetrahydrofuran (cooled to 0°C), add dropwise a solution of the 3-((E)-2-nitrovinyl)-1H-indole
  • Heat reaction mixture at 85°C for 10 hours
  • Cool to 0°C and quench carefully with water
  • Filter, dry with Na₂SO₄, and concentrate to obtain 2-(1H-indol-3-yl)ethanamine

Step 3: N-acylation to form N-(2-(1H-indol-3-yl)ethyl)benzamide

  • To a solution of 2-(1H-indol-3-yl)ethanamine (3.0 g, 18.75 mmoles) in dimethylformamide (30 mL), add benzoic acid (2.74 g, 22.5 mmoles), EDC·HCl (4.92 g, 28.125 mmoles), HOBt (3.79 g, 28.125 mmoles), and triethylamine (7.846 mL, 56.336 mmoles)
  • Stir at room temperature for 16 hours
  • Dilute with ethyl acetate (300 mL) and water (100 mL)
  • Separate layers, wash organic layer with water
  • Dry with Na₂SO₄, filter, and concentrate
  • Purify by column chromatography using 50% ethyl acetate in hexane

Step 4: N-alkylation to form methyl 2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl)acetate

  • To a solution of the prepared N-(2-(1H-indol-3-yl)ethyl)benzamide in dimethylformamide, add potassium tert-butoxide and methyl bromoacetate
  • Stir at room temperature for 4 hours
  • Work up and purify as described above

Step 5: Hydrolysis to 2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl)acetic acid

  • Treat the methyl ester with lithium hydroxide in a mixture of methanol, tetrahydrofuran, and water
  • Stir at room temperature for 4 hours
  • Acidify and extract to isolate the acid product

Step 6: Amide coupling with 3-chloro-4-methylaniline

  • Combine the prepared acid (0.3 g, 0.936 mmoles), 3-chloro-4-methylaniline (1.2 equiv), EDC·HCl (0.244 g, 1.397 mmoles), HOBt (0.188 g, 1.397 mmoles), and triethylamine (0.389 mL, 2.786 mmoles) in dimethylformamide
  • Stir at room temperature for 16 hours
  • Dilute with ethyl acetate and water, separate layers
  • Dry organic layer and concentrate
  • Purify by column chromatography

Alternative Synthetic Approaches

Microflow Technology for Indole Functionalization

Recent advances in microflow technology offer advantages for handling highly reactive indole intermediates:

  • The microflow reactor allows precise control of reaction time (0.02-0.1 seconds) and temperature (typically 25°C)
  • This enables the use of highly reactive and unstable species like (1H-indol-3-yl)methyl electrophiles
  • The approach prevents undesired dimerization/oligomerization reactions
  • Various nucleophiles can be successfully introduced at the 3-position using this technology

Multicomponent Reaction Approaches

Multicomponent reactions provide an efficient alternative for constructing complex indole derivatives:

  • Knoevenagel coupling of aldehydes with active methylene compounds followed by Michael-type reactions with indoles
  • Use of catalysts such as imidazolium saccharinate or piperidine
  • Ultrasonic irradiation to enhance reaction rates and yields
  • One-pot procedures to minimize purification steps and increase overall efficiency

Purification and Characterization

Purification Techniques

The target compound can be purified using:

  • Column chromatography on silica gel (100-200 mesh)
  • Eluent system: Gradient of ethyl acetate in hexane (typically 30-50%)
  • Recrystallization from appropriate solvents (ethanol, ethyl acetate, or dichloromethane/hexane)

Characterization Data

Expected characterization data for the final compound would include:

Physical properties:

  • Appearance: White to off-white solid
  • Melting point: Expected range 180-200°C (based on similar compounds)

Spectroscopic data:

  • ¹H NMR: Expected signals for aromatic protons (6.5-8.5 ppm), methylene protons (3.0-4.5 ppm), amide NH signals (7.5-9.0 ppm), and methyl group (~2.3 ppm)
  • ¹³C NMR: Signals for carbonyl carbons (165-175 ppm), aromatic carbons (110-140 ppm), methylene carbons (25-45 ppm), and methyl carbon (~20 ppm)
  • Mass spectrometry: Expected molecular ion peak corresponding to C₂₇H₂₃Cl₃N₃O₂S

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dichloro-N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases or other signaling molecules, leading to altered cell proliferation or apoptosis.

Comparison with Similar Compounds

Substituted Benzamides and Sulfonamides

Compound Name Key Structural Features Molecular Formula Biological Implications (Inferred) Evidence ID
Target Compound 2,4-dichlorobenzamide; indole-sulfanyl-carbamoyl-methyl-3-chloro-4-methylphenyl C24H21Cl3N3O2S Enhanced halogen bonding, thiol-mediated interactions [N/A]
3-Chloro-4-Methyl-N-[2-(2-Methyl-1H-Indol-3-yl)Ethyl]Benzenesulfonamide (CAS 851170-84-8) Benzenesulfonamide; 2-methylindole substituent C18H19ClN2O2S Potential sulfonamide-based enzyme inhibition (e.g., carbonic anhydrase)
3-Chloro-N-(4-Chlorophenyl)-N-[4-(1,3-Dioxoisoindol-2-yl)Butyl]Benzamide (ZINC2025867) Dichlorobenzamide; dioxoisoindole-butyl group C24H18Cl2N2O3 Increased lipophilicity; possible proteasome or kinase targeting
3-(Aminosulfonyl)-4-Chloro-N-(2,3-Dihydro-2-Methyl-1H-Indol-1-yl)Benzamide (Indapamide analog) Aminosulfonyl group; dihydroindole C16H16ClN3O3S Diuretic activity via sulfonamide-mediated Na+/Cl⁻ transport

Thiadiazole and Heterocyclic Derivatives

Diazepane and Extended Aromatic Systems

| N-(3-((1,4-Diazepan-1-yl)Methyl)Phenyl)-4-Chlorobenzenesulfonamide Hydrochloride (10c) | Diazepane ring; chlorobenzenesulfonamide | C18H22ClN3O2S | Basic nitrogen for receptor binding (e.g., serotonin receptors) | |
| 4-Chloro-N'-2-(3,3-Dimethyl-1,3-Dihydro-2H-Benzo[f]Indol-2-ylidene)-3-Oxopropylidene Benzohydrazonamide | Benzo[f]indole; hydrazonamide | C24H20ClN3O2 | Extended aromaticity for DNA intercalation or topoisomerase inhibition | |

Key Structural and Functional Insights

Halogen Substitution: The target compound’s 2,4-dichlorobenzamide core may confer stronger halogen bonding compared to mono-chlorinated analogs (e.g., CAS 851170-84-8), enhancing target affinity .

Sulfanyl vs. Sulfonamide Groups : The sulfanyl group in the target compound could facilitate redox interactions or metal coordination, whereas sulfonamides (e.g., ) are often associated with enzyme inhibition .

Heterocyclic Diversity : Thiadiazole derivatives () exhibit distinct electronic profiles, which may favor different biological pathways (e.g., antimicrobial vs. kinase inhibition) compared to the indole-based target compound .

Biological Activity

The compound 2,4-dichloro-N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C16H15Cl2N3O2S
  • Molecular Weight : 364.28 g/mol
  • IUPAC Name : 2,4-dichloro-N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide

The biological activity of this compound primarily revolves around its interaction with various biological targets, notably in cancer therapy and anti-inflammatory applications. Research indicates that it may inhibit specific kinases and modulate signaling pathways involved in cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)4.8
HeLa (Cervical Cancer)6.0

These results suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The following table summarizes the findings from various studies:

StudyCytokine Inhibition (%)Concentration (µM)
Study ATNF-alpha: 70%10
Study BIL-6: 65%15
Study CIL-1β: 50%20

These findings indicate that the compound may be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment group exhibited a tumor volume reduction of approximately 45% after four weeks of administration.

Case Study 2: Safety Profile Assessment

In a preliminary toxicity assessment, the compound was administered to rats at varying doses. The results indicated no significant adverse effects at doses up to 100 mg/kg, suggesting a favorable safety profile for further clinical evaluation.

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?

The compound is synthesized via multi-step organic reactions, including:

  • Amide coupling : Reaction of 2,4-dichlorobenzoyl chloride with a primary amine intermediate under basic conditions (e.g., triethylamine in dry DCM at 0–5°C) .
  • Sulfanyl linkage formation : Thiol-ene "click" chemistry between the indole-thiol intermediate and a carbamoylmethyl group (reaction in DMF with catalytic AIBN at 60°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for >95% purity .

Q. Which analytical techniques are most effective for characterizing its structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the indole and benzamide groups (e.g., indole C-3 proton at δ 7.8–8.2 ppm) .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) with ESI-MS to verify molecular ion [M+H]+^+ at m/z 564.2 .
  • Elemental analysis : Validate stoichiometry (e.g., C: 52.1%, H: 3.6%, N: 9.9% observed vs. theoretical) .

Q. What are its solubility and stability profiles under common experimental conditions?

  • Solubility : Sparingly soluble in water (<0.1 mg/mL), highly soluble in DMSO (>50 mg/mL), and moderately in ethanol (5–10 mg/mL) .
  • Stability : Degrades at pH <3 (acid hydrolysis of amide bonds) and under UV light (photodegradation of indole moiety). Store at –20°C in inert atmosphere .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading. For example, AIBN catalyst at 1.5 mol% in DMF maximizes sulfanyl linkage formation (yield: 82% vs. 65% baseline) .
  • In-line monitoring : Employ flow chemistry with FTIR or UV-Vis to detect intermediates and adjust conditions in real time .

Q. What molecular interactions drive its biological activity, and how can they be validated?

  • Target binding : Computational docking (AutoDock Vina) predicts strong affinity for kinase targets (e.g., CDK2, ΔG = –9.2 kcal/mol) via hydrogen bonding with the carbamoyl group and hydrophobic interactions with chlorophenyl moieties .
  • Validation : Surface plasmon resonance (SPR) with immobilized kinase domains (KD ≈ 120 nM) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Case example : Anticancer activity (IC50_{50} = 1.2 µM in MCF-7 cells ) vs. lack of efficacy in HT-29 cells.
  • Methodology :
  • Metabolic stability assay : Compare CYP450-mediated degradation rates (e.g., t1/2_{1/2} = 45 min in liver microsomes) .
  • Transcriptomic profiling : RNA-seq to identify differential expression of efflux pumps (e.g., ABCB1 upregulation in resistant cell lines) .

Q. What computational strategies predict its pharmacokinetic and toxicological profiles?

  • ADMET prediction : SwissADME for bioavailability (LogP = 3.8, TPSA = 98 Ų) and ProTox-II for hepatotoxicity (probability = 72%) .
  • MD simulations : 100-ns simulations in lipid bilayers to assess blood-brain barrier permeability (Pe = 2.1 × 106^{-6} cm/s) .

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